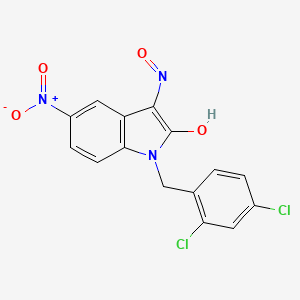

1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime

Beschreibung

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[(2,4-dichlorophenyl)methyl]-5-nitro-1H-indole-2,3-dione 3-oxime , derived through the following hierarchical nomenclature rules:

- Parent structure : The indole-2,3-dione core (commonly known as isatin) forms the bicyclic base system, comprising a fused benzene and pyrrolidine ring with ketone groups at positions 2 and 3.

- Substituents :

- A 2,4-dichlorobenzyl group (-CH₂C₆H₃Cl₂) at the indole nitrogen (position 1).

- A nitro group (-NO₂) at position 5 of the benzene ring.

- An oxime functional group (=N-OH) replacing the ketone at position 3.

The molecular formula C₁₅H₉Cl₂N₃O₄ reflects:

- 15 carbon atoms : 9 from the indole core, 6 from the dichlorobenzyl group.

- 9 hydrogen atoms : Distributed across the indole, benzyl, and oxime groups.

- 2 chlorine atoms : Located at positions 2 and 4 of the benzyl aromatic ring.

- 3 nitrogen atoms : From the indole’s pyrrole ring, nitro group, and oxime.

- 4 oxygen atoms : Two from the dione, one from the nitro group, and one from the oxime.

| Component | Contribution to Molecular Formula |

|---|---|

| Indole-2,3-dione core | C₈H₅NO₂ |

| 2,4-Dichlorobenzyl | C₇H₅Cl₂ |

| Nitro group | NO₂ |

| Oxime modification | NO |

The molecular weight calculates to 366.16 g/mol , with precise mass spectrometry data confirming this value.

Crystallographic Characterization and Stereochemical Features

While direct X-ray crystallographic data for this specific compound remains unpublished, structural inferences can be drawn from related indole-2,3-dione derivatives:

Crystal Packing :

- The planar indole core likely facilitates π-π stacking interactions with adjacent aromatic systems.

- The dichlorobenzyl group introduces steric bulk, potentially inducing non-coplanar arrangements to minimize van der Waals repulsions.

Hydrogen Bonding :

- The oxime group (-NOH) acts as both a hydrogen bond donor (via -OH) and acceptor (via =N-), enabling intermolecular interactions with carbonyl oxygens or aromatic π-systems.

- The ketone at position 2 may participate in C=O⋯H-N hydrogen bonds with neighboring molecules.

Stereochemical Considerations :

- The oxime group exhibits E/Z isomerism , with the antiperiplanar (E) configuration typically favored due to reduced steric clash between the oxime hydroxyl and adjacent substituents.

- The 2,4-dichlorobenzyl substituent’s spatial orientation influences the overall molecular conformation, potentially restricting rotation around the N-CH₂ bond.

Comparative Analysis with Related Indole-2,3-Dione Derivatives

The structural uniqueness of 1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime becomes evident when compared to analogous compounds:

| Compound | Key Structural Differences | Functional Implications |

|---|---|---|

| 5-Nitroisatin | Lacks benzyl and oxime groups | Reduced steric hindrance and polarity |

| 1-Benzylindole-2,3-dione | No nitro or oxime substituents | Lower electron-withdrawing effects |

| 1-(4-Chlorobenzyl) derivative | Monochloro vs. dichloro substitution | Altered lipophilicity and reactivity |

Electronic Effects :

- The nitro group at position 5 strongly withdraws electrons, polarizing the indole ring and enhancing electrophilic reactivity at adjacent positions.

- The dichlorobenzyl group further augments electron deficiency via inductive effects, contrasting with monosubstituted benzyl analogues.

Steric Profile :

- The 2,4-dichloro substitution on the benzyl ring creates a steric environment distinct from para-monosubstituted derivatives, potentially hindering rotational freedom and influencing binding interactions.

Hydrogen-Bonding Capacity :

- Unlike non-oximated indole-2,3-diones, the 3-oxime group introduces additional hydrogen-bonding sites, enabling unique supramolecular assembly behaviors.

Eigenschaften

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-5-nitro-3-nitrosoindol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N3O4/c16-9-2-1-8(12(17)5-9)7-19-13-4-3-10(20(23)24)6-11(13)14(18-22)15(19)21/h1-6,21H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPYBAYGLMHMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2CC3=C(C=C(C=C3)Cl)Cl)O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Nitration: The nitro group can be introduced through a nitration reaction, where the dichlorobenzyl-indole intermediate is treated with a mixture of concentrated nitric acid and sulfuric acid.

Oxime Formation: The final step involves the conversion of the indole-2,3-dione to the oxime derivative by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Analyse Chemischer Reaktionen

Oxime Group (C=N–OH)

-

Condensation : Reacts with aldehydes/ketones to form hydrazones under acidic conditions .

-

Tautomerism : Exists in equilibrium between oxime (>C=N–OH) and nitroso (>C–N=O) forms, influencing electrophilic substitution patterns .

-

Coordination : Acts as a bidentate ligand for transition metals (e.g., Cu, Fe) in catalytic systems .

Nitro Group (-NO2_22)

-

Reduction : Catalytic hydrogenation (H, Pd/C) converts -NO to -NH, forming 5-amino derivatives .

-

Electrophilic Substitution : Directs incoming electrophiles to the C-4 and C-6 positions of the indole ring due to meta-directing effects .

Dichlorobenzyl Substituent

-

Halogen Reactivity : Chlorine atoms participate in Ullmann-type coupling reactions with aryl boronic acids (CuI, KCO) .

-

Steric Effects : Hinders reactivity at N-1 position post-alkylation .

Comparative Reactivity with Analogues

Functional Group Modification Impact Table

Mechanistic Insights

-

Oxime Formation Mechanism : Proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration (pH-dependent) .

-

Bioreduction Pathway : In biological systems, nitro groups undergo enzymatic reduction to nitro radicals (- NO), which interact with DNA/RNA via intercalation .

Experimental Data Highlights

-

NMR Characterization : Key signals include:

This compound’s multifunctional architecture enables diverse reactivity, making it valuable for developing pharmaceuticals and catalysts. Further studies on its catalytic cycloadditions and enantioselective transformations are warranted.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1-(2,4-Dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime has been investigated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure have shown minimum inhibitory concentration (MIC) values suggesting effective antibacterial potency .

Anticancer Potential

Research has also explored the anticancer properties of related indole derivatives. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For example, certain derivatives have shown promising results in inhibiting topoisomerase enzymes, which are critical targets in cancer therapy .

Biofilm Disruption

Recent studies have highlighted the ability of related compounds to disrupt biofilm formation in bacteria. This property is particularly relevant in treating chronic infections where biofilms pose a significant challenge to antibiotic efficacy .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics and photonic devices. Its ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Antibacterial Screening

A study conducted on various derivatives of indole compounds revealed that one derivative exhibited an MIC of 0.008 μg/mL against Streptococcus pneumoniae, significantly outperforming traditional antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that a compound structurally related to this compound effectively inhibited the proliferation of several cancer cell lines by inducing apoptosis at concentrations as low as 10 μM .

Wirkmechanismus

The mechanism of action of 1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichlorobenzyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

Halogen-Substituted Indole-Dione Derivatives

- 5-Chloro-1-[(4-chlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime] (): This analog replaces the nitro group with a chlorine atom at position 5 and modifies the oxime side chain with a 3-methyl-1-oxobutyl group. The bulky oxime side chain may enhance lipophilicity compared to the target compound’s simpler oxime .

- The aldehyde functionality increases electrophilicity, which may influence reactivity in downstream reactions .

Heterocyclic Modifications

- 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (, Compound 13c):

This compound integrates a thioxo-triazolidinyl group, introducing sulfur-based hydrogen bonding and increased steric bulk. The thioamide (C=S) group at 1217 cm⁻¹ in IR contrasts with the target compound’s oxime (N–O) and nitro (N–O₂) stretches, suggesting distinct solubility and stability profiles .

Physicochemical Properties

Table 1: Comparative Properties of Indole-Dione Derivatives

*Calculated based on molecular formulas from evidence.

- Solubility: The nitro group in the target compound may reduce solubility in nonpolar solvents compared to chloro-substituted analogs.

- Stability : Oximes are generally prone to hydrolysis under acidic/basic conditions, whereas thioxo derivatives (e.g., ) exhibit greater stability .

Biologische Aktivität

1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime is a synthetic organic compound that belongs to the class of indole derivatives. Its structure features a dichlorobenzyl group and a nitro group attached to an indole core, making it a compound of interest in various biological studies. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and potential applications in medicine.

| Property | Value |

|---|---|

| Molecular Formula | C15H9Cl2N3O4 |

| Molecular Weight | 366.16 g/mol |

| CAS Number | 303740-86-5 |

| Synonyms | This compound |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated that the compound showed inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with essential cellular processes.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. In vitro assays revealed that it possesses substantial cytotoxic activity with low IC50 values compared to standard chemotherapeutic agents like doxorubicin. For instance:

- HepG2 : LC50 = 0.9 µM

- MCF-7 : LC50 = 0.55 µM

- HeLa : LC50 = 0.50 µM

These findings suggest that the compound may serve as a promising lead in anticancer drug development due to its selective toxicity towards cancer cells while exhibiting reduced cytotoxicity towards normal cell lines (IC50 > 100 µg/ml) .

The proposed mechanism of action involves bioreduction of the nitro group to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dichlorobenzyl moiety may enhance lipophilicity, facilitating better membrane penetration and interaction with target proteins .

Study on Tyrosinase Inhibition

In a recent study investigating tyrosinase inhibitory activity, several derivatives of indole were screened, including the oxime derivative. It was found that compounds similar to this compound exhibited significant inhibition ratios above 70%, with IC50 values better than the standard inhibitor kojic acid (IC50 = 15.6 µM). This indicates potential applications in skin whitening agents and treatment for hyperpigmentation disorders .

Synthesis and Evaluation

A comprehensive study detailed the synthesis of this compound from commercially available precursors through multi-step reactions involving Fischer indole synthesis and Friedel-Crafts alkylation. Subsequent biological evaluations highlighted its effectiveness against specific cancer cell lines .

Q & A

Q. What synthetic routes are validated for preparing 1-(2,4-dichlorobenzyl)-5-nitro-1H-indole-2,3-dione 3-oxime, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of nitro-substituted indole-2,3-dione derivatives typically involves:

- Step 1 : Friedel-Crafts acylation or alkylation to introduce substituents (e.g., 2,4-dichlorobenzyl) onto the indole core. For example, 3,4-dichlorobenzylbromide can react with indole intermediates in DMF using NaH as a base at 0–25°C .

- Step 2 : Nitration at the 5-position using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. Reaction temperature (0–5°C) is critical to avoid over-nitration or decomposition .

- Step 3 : Oxime formation at the 3-keto position using hydroxylamine hydrochloride in ethanol/water under reflux (70–80°C, 6–8 hours). Adjusting pH (neutral to slightly basic) improves oxime yield .

Optimization Tips : - Use sodium triacetoxyborohydride (STAB) for reductive amination steps to enhance selectivity .

- Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and purify via flash chromatography (silica gel, gradient elution) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : HR-ESI-MS should show [M+H]⁺ with <2 ppm error. For example, a calculated mass of 406.05 Da (C₁₆H₁₀Cl₂N₃O₄) requires experimental validation .

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, R-factor <0.05) resolves regiochemistry and confirms the oxime geometry (E/Z) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental vs. theoretical electronic properties?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311G(d,p) to optimize geometry and calculate electrostatic potential maps. Compare with experimental dipole moments (from X-ray) to validate electron distribution near the nitro and oxime groups .

- Contradiction Analysis : If experimental UV-Vis λₘₐₓ (e.g., 320 nm) deviates from TD-DFT predictions (~290 nm), re-evaluate solvent effects (PCM model) or excited-state configurations .

Q. What strategies are effective for analyzing bioactivity mechanisms, given structural analogs’ antimicrobial properties?

Methodological Answer:

- Molecular Docking : Dock the compound into target enzymes (e.g., bacterial DHFR or fungal CYP51) using AutoDock Vina. Prioritize binding poses with H-bonds to oxime (-NOH) and nitro groups .

- SAR Studies : Synthesize analogs (e.g., replace 2,4-dichlorobenzyl with 3-chlorobenzyl) and compare MIC values against S. aureus or C. albicans. Use ANOVA to assess significance (p<0.05) .

Q. How can reaction intermediates be trapped to elucidate mechanistic pathways in nitro-indole synthesis?

Methodological Answer:

Q. What crystallographic challenges arise in resolving the oxime tautomerism (E/Z), and how are they addressed?

Methodological Answer:

- Tautomer Stability : The E-isomer is typically favored due to steric hindrance. Grow crystals in DMF/EtOH (1:2) at 4°C to stabilize the dominant tautomer .

- Disorder Modeling : Use SHELXL to refine disordered oxime oxygen positions. Apply restraints (SIMU/DELU) to thermal parameters for accurate occupancy .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

Methodological Answer:

- Stability Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- Degradation Pathways : Under acidic conditions, the oxime may hydrolyze to the ketone. Confirm via LC-MS/MS (m/z 388.03 → 372.00 loss of NH₂OH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.